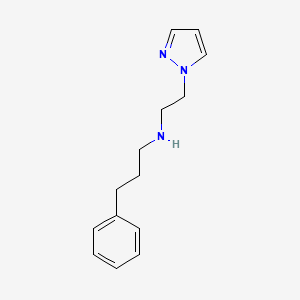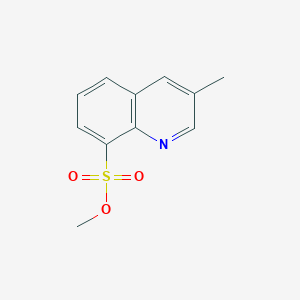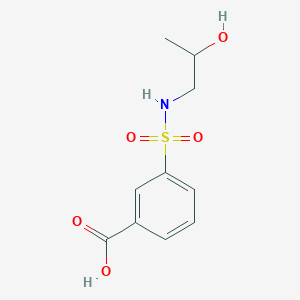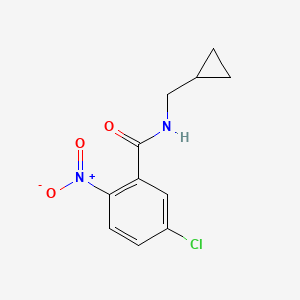
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea is a compound that features a thiophene ring substituted with a bromine atom, an ethyl chain, and a cyclopropylurea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . The presence of the bromine atom and the cyclopropylurea group in this compound potentially enhances its reactivity and biological activity.
准备方法
The synthesis of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
化学反应分析
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
科学研究应用
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The bromine atom can enhance the compound’s binding affinity to its targets, while the cyclopropylurea group can modulate its pharmacokinetic properties .
相似化合物的比较
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other thiophene derivatives.
属性
分子式 |
C10H13BrN2OS |
|---|---|
分子量 |
289.19 g/mol |
IUPAC 名称 |
1-[2-(5-bromothiophen-2-yl)ethyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H13BrN2OS/c11-9-4-3-8(15-9)5-6-12-10(14)13-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,12,13,14) |
InChI 键 |
QOAOSURSBXZOLF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)NCCC2=CC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



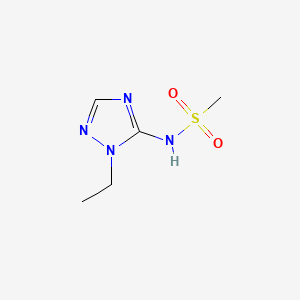
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
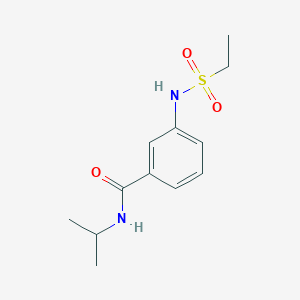
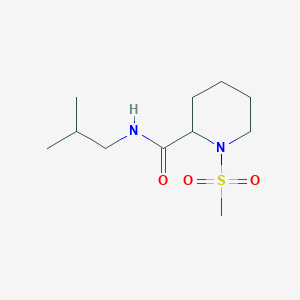
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
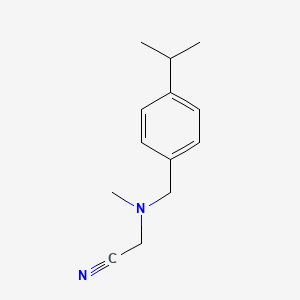

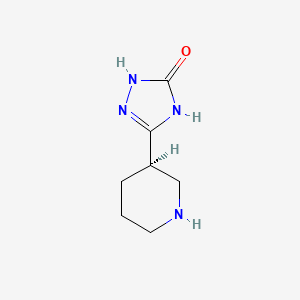
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)
